Cas no 17918-17-1 (9H-Fluorene,2,7-bis(ethenyloxy)-)
17918-17-1 structure
Product Name:9H-Fluorene,2,7-bis(ethenyloxy)-
Numero CAS:17918-17-1
MF:C17H14O2
MW:250.291864871979
CID:122648
PubChem ID:283001
Update Time:2025-04-18
9H-Fluorene,2,7-bis(ethenyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Fluorene,2,7-bis(ethenyloxy)-
- 2,7-DIACETYL FLUORENE
- 2,7-di-t-butylpyrene-4,5,9,10-tetraone
- 2,7-di-t-butylpyrene-4,5-9,10-tetraone
- 2,7-di-tertbutyl-4,5,9,10-tetraketopyrene
- 2,7-di-tert-butyl-4,5,9,10-tetraketopyrene
- 2,7-di-tert-butylpyrene-4,5,9,10-tetraone
- 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone
- 2,7-di-tert-butylpyrene-4,5,9,10-tetrone
- 2,7-Divinyloxyfluoren
- 2,7-Divinyloxy-fluoren
- 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
- CTK0E1568
- Fluoren-2,7-divinylether
- SureCN1
- 2 7-DIACETYL FLUORENE 97%
- A845548
- 961-27-3
- Maybridge1_002281
- HMS547P15
- 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
- SMR000184369
- J-503475
- 1,1'-(9H-fluorene-2,7-diyl)diethanone
- SCHEMBL3399487
- 9H-Fluoren-9-one,2,7-diacetyl-
- FT-0605804
- D2863
- CHEMBL1601470
- AKOS004908133
- FT-0676441
- 2 7-diacetyl fluorene
- MFCD00045332
- 1-(7-Acetyl-9H-fluoren-2-yl)ethan-1-one
- RIRYGERFWHUZBT-UHFFFAOYSA-N
- 2.7-Diacetylfluoren
- 2,7-Diacetylfluorene
- DTXSID30914661
- 1,1'-(9H-Fluorene-2,7-diyl)bis(ethan-1-one)
- Cambridge id 5107566
- Ethanone, 1,1'-(9H-fluorene-2,7-diyl)bis-
- MLS000569597
- 39665-89-9
- NSC-137171
- PS-3140
- 17918-17-1
- Ethanone,1,1'-(9H-fluorene-2,7-diyl)bis-
- 1-(7-acetyl-9H-fluoren-2-yl)ethanone
- HMS2533B16
- CS-0181799
- D90122
- AC-4884
- CCG-233797
- Q-101173
- NSC137171
-
- Inchi: 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
- Chiave InChI: RIRYGERFWHUZBT-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC2C3C=CC(C(C)=O)=CC=3CC=2C=1
Proprietà calcolate
- Massa esatta: 250.09942
- Massa monoisotopica: 250.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 351
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 34.1A^2
Proprietà sperimentali
- Densità: 1.183
- Punto di fusione: 173 °C
- Punto di ebollizione: 459.6 °C at 760 mmHg
- Punto di infiammabilità: 171 °C
- PSA: 34.14
- LogP: 3.66300
9H-Fluorene,2,7-bis(ethenyloxy)- Letteratura correlata
-
Alina A. Sonina,Christina S. Becker,Anatoly D. Kuimov,Inna K. Shundrina,Vladislav Yu. Komarov,Maxim S. Kazantsev CrystEngComm 2021 23 2654
17918-17-1 (9H-Fluorene,2,7-bis(ethenyloxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti